4-chloro-2-(chloromethyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJOAKMCWHWVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Derivatization Pathways of 4 Chloro 2 Chloromethyl 1,3 Thiazole
Nucleophilic Substitution Reactions at the Chloromethyl Group (C-2)
The chloromethyl group at the C-2 position of the thiazole (B1198619) ring is susceptible to nucleophilic attack, facilitating the introduction of various functional groups. This reactivity is a cornerstone of its utility in the synthesis of more complex molecules. The electron-deficient nature of the C-2 position in the thiazole ring enhances the electrophilicity of the attached chloromethyl carbon, making it a prime target for nucleophiles. pharmaguideline.com
Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)
The chlorine atom of the chloromethyl group can be readily displaced by oxygen-based nucleophiles. For instance, reaction with alkoxides, such as sodium methoxide, leads to the formation of the corresponding methoxy (B1213986) ether. sciepub.com Similarly, phenoxides can be employed to introduce aryl ether moieties. These reactions are typically carried out in a suitable solvent and may be facilitated by the use of a base to generate the nucleophilic species in situ.
A related transformation involves the displacement of the aliphatic halogen with a formate (B1220265) anion, which can then be hydrolyzed to yield the corresponding hydroxymethyl derivative. semanticscholar.org This two-step process provides an alternative route to introduce a hydroxyl group at this position.
Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides, Hydrazines)
A diverse array of nitrogen-containing functional groups can be incorporated through nucleophilic substitution at the C-2 chloromethyl position. Reactions with primary and secondary amines, including piperidine, morpholine, and pyrrolidine, proceed to give the corresponding aminomethyl derivatives. researchgate.netnih.gov These reactions are often performed in a solvent like DMF. researchgate.net The use of a base is common to neutralize the hydrogen chloride generated during the reaction.
The introduction of an azido (B1232118) group can be achieved using sodium azide (B81097), providing a precursor for the synthesis of primary amines via reduction or for the construction of triazoles through cycloaddition reactions. Hydrazines can also act as nucleophiles, leading to the formation of hydrazinomethyl-substituted thiazoles.
Reactions with Sulfur and Phosphorus Nucleophiles (e.g., Thiols, Phosphites)
The high nucleophilicity of sulfur compounds makes them effective reagents for substitution at the chloromethyl group. libretexts.orgmsu.edu Thiols and their corresponding thiolates react to form thioethers. researchgate.netmdpi.com For example, the reaction with thiophenol can introduce a phenylthio group. sciepub.comresearchgate.net These reactions are often carried out in the presence of a base to deprotonate the thiol. researchgate.net
Phosphorus nucleophiles, such as phosphites, can also displace the chlorine atom. These reactions lead to the formation of phosphonate (B1237965) esters, which are valuable intermediates in organic synthesis, for example, in the Horner-Wadsworth-Emmons reaction.
Stereochemical Implications in Nucleophilic Substitution Pathways (if applicable)
For the nucleophilic substitution reactions at the achiral chloromethyl group of 4-chloro-2-(chloromethyl)-1,3-thiazole, there are no direct stereochemical implications at the reaction center. However, if the incoming nucleophile is chiral, the reaction can lead to the formation of diastereomers. The stereochemical outcome would then depend on the specific reaction conditions and the nature of the chiral nucleophile.
Transformations Involving the Ring-Chlorine Atom at C-4
The chlorine atom at the C-4 position of the thiazole ring is less reactive towards classical nucleophilic aromatic substitution compared to the chloromethyl group. However, it can be effectively functionalized using modern cross-coupling methodologies, particularly those catalyzed by palladium. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form new bonds with high efficiency and selectivity. youtube.com
Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the C-4 position of the thiazole and a variety of organoboron compounds. rsc.orgresearchgate.netnih.gov This reaction typically employs a palladium catalyst, such as a palladium(II) complex, in the presence of a base. rsc.orgresearchgate.net The reaction is tolerant of a wide range of functional groups and can be used to introduce aryl, heteroaryl, or vinyl substituents at the C-4 position.
Sonogashira Coupling: The Sonogashira coupling allows for the direct connection of a terminal alkyne to the C-4 position of the thiazole ring. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgwikipedia.orgresearchgate.net It provides a straightforward route to 4-alkynylthiazole derivatives, which are valuable intermediates in the synthesis of more complex molecules. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 4-chlorothiazole (B1590448) with an alkene. organic-chemistry.orgmdpi.com This reaction results in the formation of a new carbon-carbon bond at the C-4 position and the introduction of a vinyl group. The Heck reaction is known for its high stereoselectivity, typically affording the trans isomer of the resulting alkene. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring.
The thiazole ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), primarily at the C4 position, where a chlorine atom is attached. The electron-withdrawing nature of the thiazole ring, augmented by the chloro and chloromethyl substituents, facilitates the attack of nucleophiles at this position. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex.
Research has shown that the chlorine atom at the 4-position of the thiazole ring can be displaced by various nucleophiles. For instance, reactions with nucleophiles like fluoride (B91410) and azide ions have been reported to yield the corresponding 4-substituted thiazole derivatives. The reactivity of 4-halogenated thiazoles in such substitutions can, in some cases, be greater than that of their 2-halogenated isomers. nih.gov The specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature, play a crucial role in the outcome of these reactions. nih.govrsc.org
A notable industrial application of SNAr on a related thiazole is in the synthesis of the neonicotinoid insecticide thiamethoxam (B1682794). While the starting material for thiamethoxam is 2-chloro-5-chloromethylthiazole, the principles of nucleophilic substitution on the thiazole ring are central to its synthesis. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net
Interactive Table: Examples of Nucleophilic Aromatic Substitution Reactions on 4-Chlorothiazole Derivatives.
| Nucleophile | Product | Reaction Conditions | Reference |
| Fluoride ion | 4-Fluorothiazole | Not specified | |
| Azide ion | 4-Azidothiazole | On a 4-chlorothiazole-5-carbaldehyde derivative | |
| Amines | 4-Aminothiazole derivatives | Not specified | nih.govmdpi.com |
| Alkoxides | 4-Alkoxythiazole derivatives | Not specified | |
| Thiols | 4-Thioalkylthiazole derivatives | Not specified |
Electrophilic Aromatic Substitution Reactions on the Thiazole Ring.
The thiazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Theoretical calculations and experimental evidence suggest that the C5 position is the most favorable site for electrophilic attack. researchgate.netpharmaguideline.com However, the reactivity of the thiazole ring in this compound towards electrophiles is significantly diminished due to the presence of two deactivating groups: the chloro group at C4 and the chloromethyl group at C2. These groups withdraw electron density from the ring, making it less nucleophilic.
Consequently, direct electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation on this compound are expected to be challenging and likely require harsh reaction conditions. wikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comyoutube.comlibretexts.orgchemguide.co.uk The deactivating nature of the substituents would render the thiazole ring less reactive than benzene (B151609) in these reactions. For comparison, the thiazolo[5,4-d]thiazole (B1587360) ring system, which is also electron-deficient, has been reported to be inert towards electrophiles under normal conditions. udayton.eduresearchgate.net
Interactive Table: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution.
| Reaction | Expected Reactivity | Probable Position of Substitution | Reference |
| Nitration | Low | C5 | youtube.comyoutube.comlibretexts.orgchemguide.co.uk |
| Halogenation | Low | C5 | udayton.eduresearchgate.netlibretexts.orglibretexts.org |
| Sulfonation | Low | C5 | wikipedia.orglibretexts.orgyoutube.comyoutube.com |
Ring-Opening and Rearrangement Reactions of the Thiazole Core.
The thiazole ring, while aromatic, can undergo ring-opening or rearrangement reactions under specific and often vigorous conditions. These reactions disrupt the stable heterocyclic core and lead to acyclic or different cyclic structures.
One documented method for the cleavage of the thiazole ring is reductive ring-opening. Treatment of thiazole derivatives with sodium in liquid ammonia (B1221849) has been shown to result in the formation of substituted propenethiolates. researchgate.net Another reductive method involves the use of Raney nickel, which can lead to desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com
The stability of the thiazole ring can also be compromised in the presence of strong bases. While specific studies on this compound are limited, related thiazolone structures have been observed to undergo ring-opening reactions in basic media. nih.gov Furthermore, thermal decomposition studies on related thiazole-containing compounds, such as hydrochlorothiazide, indicate that the ring can break down at elevated temperatures, often with the extrusion of sulfur-containing fragments. researchgate.net The coordination of the thiazole nitrogen to a metal ion, such as silver(I), has also been shown to promote ring-opening in a non-basic medium. organic-chemistry.org
Interactive Table: Conditions Leading to Thiazole Ring-Opening or Rearrangement.
| Reagent/Condition | Outcome | Mechanism/Type | Reference |
| Sodium in liquid ammonia | Substituted propenethiolates | Reductive ring-opening | researchgate.net |
| Raney Nickel | Desulfurization and degradation | Reduction | pharmaguideline.com |
| Base (e.g., NaOMe) | Ring-opening of thiazolones | Base-catalyzed ring-opening | nih.gov |
| High Temperature | Decomposition | Thermal degradation | researchgate.net |
| Silver(I) salts | Ring-opening of benzothiazole | Metal-promoted ring-opening | organic-chemistry.org |
Chemo- and Regioselective Functionalization in Polyhalogenated Derivatives.
The presence of multiple reactive sites in this compound allows for chemo- and regioselective functionalization, enabling the synthesis of a diverse range of derivatives. The differing reactivity of the chlorine atom on the aromatic ring versus the chlorine in the side chain is a key aspect of its chemical behavior.
A prime example of chemoselectivity is the reaction of the chloromethyl group in preference to the C4-chloro substituent. The chlorine of the chloromethyl group is more susceptible to nucleophilic substitution via an SN2 mechanism, as it is an alkyl halide-like center. This reactivity is exploited in the synthesis of various compounds where the thiazole ring remains intact while the side chain is modified.
Regioselectivity is demonstrated in reactions that target a specific position on the thiazole ring. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the selective functionalization of halogenated heterocycles. rsc.orgnih.govnih.govlumenlearning.com In di- or trihalogenated systems, the choice of catalyst, ligands, and reaction conditions can direct the coupling to a specific halogenated site. nih.govnih.gov For a molecule like this compound, it is conceivable that the C4-chloro position could be selectively targeted for cross-coupling reactions, leaving the chloromethyl group available for subsequent transformations.
Furthermore, functionalization at the C5 position is also a viable pathway. Deprotonation at C5 using a strong base, such as an organolithium reagent, would generate a nucleophilic center that can react with various electrophiles. This approach allows for the introduction of a wide range of substituents at this position, further diversifying the chemical space accessible from this polyhalogenated precursor.
Interactive Table: Examples of Chemo- and Regioselective Functionalization.
| Reaction Type | Selective Position | Reagents | Product Type | Reference |
| Nucleophilic Substitution (SN2) | Chloromethyl group | Amines, thiols, alkoxides | Substituted 2-(aminomethyl/thiomethyl/alkoxymethyl)thiazoles | ucsb.eduyoutube.comlibretexts.orgunco.edu |
| Palladium-catalyzed Cross-Coupling | C4 position | Boronic acids, organozincs | 4-Aryl/alkyl-2-(chloromethyl)thiazoles | rsc.orgnih.govnih.govlumenlearning.com |
| C-H Functionalization/Lithiation | C5 position | Strong base, then electrophile | 5-Substituted-4-chloro-2-(chloromethyl)thiazoles | bohrium.com |
Advanced Synthetic Utility and Complex Molecule Construction
4-chloro-2-(chloromethyl)-1,3-thiazole as a Key Building Block in Heterocycle Synthesis
The strategic placement of two reactive chloro-substituents on the thiazole (B1198619) ring makes this compound an exceptional precursor for the synthesis of more elaborate heterocyclic systems. Its utility is particularly evident in annulation reactions, where new rings are fused onto the parent thiazole core.
The 2-(chloromethyl) group is analogous to an α-haloketone in its reactivity, making it an ideal electrophile for constructing fused heterocyclic systems through reactions with binucleophiles. A common strategy involves the reaction with a molecule containing both a thiol and an amine, or two amine functionalities, leading to the formation of five- or six-membered rings fused to the thiazole core. For instance, reaction with thiourea or substituted thioureas can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. Similarly, condensation with 2-aminothiophenol can yield thiazolo[3,2-b]benzothiazole systems. This approach is a cornerstone of heterocyclic synthesis, allowing for the rapid assembly of complex polycyclic scaffolds from simple precursors.
The table below illustrates potential fused heterocyclic systems that can be synthesized from this compound.
| Binucleophilic Reagent | Resulting Fused System Core |
| Thiourea | Thiazolo[3,2-a]pyrimidine |
| 2-Aminothiophenol | Thiazolo[3,2-b]benzothiazole |
| 2-Aminopyridine | Imidazo[1,2-a]pyridinyl-thiazole |
| Ethylenediamine | Thiazolo[3,2-a]pyrazine |
The synthesis of intricate three-dimensional molecules such as spirocycles and molecular cages requires building blocks with well-defined reactivity and stereochemistry. Thiazole-containing macrocycles have been used as scaffolds for the synthesis of complex cage structures. The dual reactivity of this compound offers a strategic advantage in the design of precursors for such architectures. It can be envisaged that reaction with a carefully designed linear molecule containing two nucleophilic centers could lead to a macrocycle. Subsequent reactions could then be employed to build the cage-like superstructure.
For spirocyclic systems, where two rings share a single atom, the 4-chloro position can serve as an anchor point. A hypothetical route could involve the reaction of a nucleophile that also contains a protected functional group. After the initial reaction at the 2-(chloromethyl) position, deprotection and intramolecular cyclization onto the C4 position of the thiazole ring would result in the formation of a spirocyclic system. Thiazole moieties are known components of various spirocyclic compounds, including spiro-indoles, which have shown significant biological activity.
Application in the Synthesis of Biologically Relevant Scaffolds
The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, including antimicrobial and anticancer agents. Its ability to act as a bioisostere for other aromatic rings and its involvement in hydrogen bonding and metal chelation contribute to its frequent use in drug design.
Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery. The synthesis of large libraries of related compounds allows for the rapid identification of new bioactive molecules. The orthogonal reactivity of the two chloro-substituents in this compound makes it an ideal starting point for creating such libraries. For example, the 2-(chloromethyl) group can be reacted with a diverse set of amines or thiols to introduce a first point of diversity. Subsequently, the 4-chloro position can be functionalized using palladium-catalyzed cross-coupling reactions with a range of boronic acids or organostannanes, introducing a second point of diversity. This two-step diversification strategy can quickly generate a large and structurally diverse library of thiazole derivatives for biological screening.
Many complex natural products with potent biological activity, such as epothilone and the antitumor antibiotic bleomycin, contain a thiazole ring as a key structural element. The total synthesis of these molecules is often a long and arduous process. A common strategy in medicinal chemistry is to synthesize simplified analogues of these natural products to identify the core pharmacophore and develop new drugs with improved properties, such as better stability or oral bioavailability. Functionalized building blocks like this compound can serve as crucial starting materials for the synthesis of these simplified analogues, allowing chemists to efficiently probe structure-activity relationships.
Precursor in Materials Science: Development of Functional Materials
Thiazole-containing compounds, particularly those with extended π-conjugated systems like thiazolothiazole, have garnered significant interest in materials science. Their electron-deficient nature and rigid, planar structures make them suitable for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The this compound is an excellent precursor for the synthesis of such functional materials. The 4-chloro position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, which are workhorse methods for forming C-C bonds between aromatic rings. By coupling this compound with various aryl or heteroaryl boronic acids (or stannanes), it is possible to construct a wide range of conjugated small molecules and polymers. The 2-(chloromethyl) group can be retained for further modification or converted into other functional groups to tune the material's solubility, morphology, and electronic properties.
The table below provides examples of Suzuki-Miyaura cross-coupling reactions that could be employed to synthesize precursors for functional materials starting from this compound.
| Arylboronic Acid Partner | Potential Application of Product |
| Thiophene-2-boronic acid | Precursor for conjugated polymers for OPVs |
| 9,9-Dioctylfluorene-2-boronic acid | Building block for blue-emitting OLED materials |
| 4-(Diphenylamino)phenylboronic acid | Component for hole-transport materials in OFETs |
| Benzothiadiazole-4,7-diboronic acid | Synthesis of low-bandgap polymers for solar cells |
Monomer for Polymer Synthesis
The presence of the reactive chloromethyl group at the 2-position and a chloro substituent at the 4-position of the thiazole ring allows this compound to serve as a versatile monomer for the synthesis of various functional polymers. The chloromethyl group, in particular, is susceptible to nucleophilic substitution reactions, providing a convenient handle for polymerization.
Polymerization can be envisioned through several routes. For instance, self-polycondensation could potentially occur under specific conditions, where the chloromethyl group of one monomer reacts with a nucleophilic site on another, although this would likely lead to a complex mixture of products. A more controlled approach involves co-polymerization with other monomers. For example, in a manner analogous to the polymerization of 2-methyl-4-chloromethylthiazole, this compound can be expected to undergo polymerization.
The resulting poly(thiazole)s are anticipated to possess interesting properties conferred by the thiazole ring, such as thermal stability and specific electronic characteristics. The chloro substituent at the 4-position can further be a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The properties of these polymers can be tailored by the choice of co-monomers and the polymerization method.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Co-monomer/Initiator | Potential Polymer Structure | Expected Properties |
| Polycondensation | Diamines, Diols | Alternating co-polymer with thiazole units | Thermally stable, potentially semiconducting |
| Cationic Polymerization | Lewis Acids | Poly(methylene-thiazole) backbone | Variable solubility, potential for doping |
| Controlled Radical Polymerization | Styrenic or acrylic monomers | Co-polymers with thiazole side chains | Tunable optical and electronic properties |
Components for Organic Semiconductors and Sensors
Thiazole-containing compounds are known to exhibit interesting electronic and photophysical properties, making them attractive candidates for applications in organic electronics. researchgate.net The thiazole ring is electron-deficient, which can facilitate electron transport in organic semiconductor devices. researchgate.net The properties of thiazole-based materials can be significantly influenced by the nature and position of substituents on the ring. nih.gov
For this compound, the two chlorine atoms are expected to have a significant impact on its electronic properties. Chlorine is an electron-withdrawing group, and its presence is likely to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for n-type (electron-transporting) organic semiconductors. The lowering of the LUMO level can facilitate electron injection from common electrodes and improve the air stability of the material.
The chloromethyl group provides a reactive site for further functionalization. This allows for the incorporation of the 4-chloro-1,3-thiazole moiety into larger conjugated systems, which are essential for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, the chloromethyl group can be converted to other functional groups that can participate in cross-coupling reactions to extend the π-conjugation.
In the realm of chemical sensors, thiazole derivatives have been explored as fluorescent probes. researchgate.netmdpi.com The thiazole ring can act as a fluorophore, and its emission properties can be modulated by the binding of analytes. The this compound scaffold could be a precursor for the synthesis of novel fluorescent sensors. The reactive chloromethyl group allows for the attachment of specific recognition units (receptors) for the target analyte. Upon binding of the analyte to the receptor, a change in the fluorescence of the thiazole core can be observed, enabling detection.
Table 2: Predicted Electronic Properties of this compound and Potential Applications
| Property | Influence of Substituents | Potential Application |
| HOMO/LUMO Energy Levels | Lowered by electron-withdrawing chloro groups | n-type organic semiconductor |
| Electron Affinity | Increased due to chloro substituents | Improved electron injection and transport |
| Reactivity | Chloromethyl group allows for functionalization | Building block for larger conjugated systems |
| Fluorescence | Thiazole core can be fluorescent | Precursor for fluorescent chemical sensors |
Integration into Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. google.com The integration of this compound into MCR strategies could provide rapid access to a diverse range of complex thiazole-containing molecules.
The reactivity of the chloromethyl group is particularly well-suited for MCRs. For example, it could participate in reactions where it is displaced by a nucleophile generated in situ from other components of the reaction. One can envision a scenario where an amine and an aldehyde react to form an imine, which is then attacked by a nucleophile. The resulting intermediate could then react with this compound to introduce the thiazole moiety.
Furthermore, the chloro-substituent at the 4-position could also be involved in certain MCRs, particularly those involving transition-metal catalysis. This dual reactivity enhances the potential of this molecule as a versatile building block in MCRs.
Several well-established MCRs could potentially be adapted to incorporate this compound. For instance, in a modified Hantzsch-type synthesis, this compound could react with a β-ketoester and an amine to generate highly substituted dihydropyridine-fused thiazoles. Another possibility is its use in Passerini or Ugi reactions, where the chloromethyl group could be functionalized prior to the MCR to introduce a carboxylic acid or an isocyanide functionality.
The development of novel MCRs involving this compound would be a valuable contribution to synthetic chemistry, enabling the efficient synthesis of libraries of complex thiazole derivatives for various applications, including medicinal chemistry and materials science. nih.gov
Table 3: Potential Multi-Component Reactions Involving this compound
| MCR Type | Potential Reactants | Potential Product |
| Hantzsch-like reaction | β-ketoester, aldehyde, ammonia (B1221849)/amine | Substituted dihydropyridine-fused thiazole |
| Ugi-type reaction | Isocyanide, aldehyde, amine, carboxylic acid (after modification of chloromethyl group) | α-acylamino amide with a thiazole substituent |
| Passerini-type reaction | Isocyanide, aldehyde, carboxylic acid (after modification of chloromethyl group) | α-acyloxy carboxamide with a thiazole substituent |
| Novel MCR | Nucleophile (e.g., enolate), another electrophile | Highly functionalized thiazole derivative |
Computational and Mechanistic Investigations of 4 Chloro 2 Chloromethyl 1,3 Thiazole
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, provide valuable information about their geometric and electronic properties. nih.gov These studies are fundamental to understanding the reactivity and stability of compounds like 4-chloro-2-(chloromethyl)-1,3-thiazole.
Analysis of the electronic properties of thiazole derivatives reveals the influence of different substituents on the electron distribution within the molecule. For instance, the introduction of a chloro group can significantly alter the electronic landscape. nih.gov The chloro group, being electron-withdrawing through inductive effects but electron-donating through resonance, can impact the charge transference within the molecule. nih.gov The position of such substituents is critical; for example, a chloro group at the meta position has been observed to increase the HOMO-LUMO energy gap in certain thiazole-based hydrazones, thereby affecting the molecule's reactivity and kinetic stability. nih.gov
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy gap between HOMO and LUMO (Egap) is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally corresponds to higher reactivity. In studies of various thiazole derivatives, the Egap has been shown to be influenced by the nature and position of substituents. nih.gov For example, the substitution of a methyl group at the para position in some thiazole systems leads to a reduction in the energy gap, enhancing charge transference. nih.gov
The following table summarizes key electronic properties for a series of thiazole derivatives, illustrating the impact of different substituents.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| TCAH1 | -H | -6.21 | -2.20 | 4.01 |
| TCAH3 | 3-Cl | -6.54 | -2.42 | 4.12 |
| TCAH7 | 4-CH₃ | -6.12 | -2.19 | 3.93 |
| TCAH8 | 4-N(CH₃)₂ | -5.67 | -2.08 | 3.59 |
This data is based on a study of thiazole-based hydrazones and is presented here to illustrate the principles of DFT analysis on related structures. nih.gov
Elucidation of Reaction Mechanisms for Key Transformations
The chloromethyl group in this compound is a reactive site susceptible to nucleophilic substitution reactions. Understanding the mechanisms of these transformations is crucial for the targeted synthesis of new derivatives.
Computational methods, particularly DFT, are employed to model reaction pathways and characterize transition states. The search for saddle points on the potential energy surface allows for the determination of the transition state geometry and the calculation of the activation energy barrier. arxiv.org While specific studies on this compound are limited, research on similar reactions, such as the reaction of chloro-substituted radicals with molecular chlorine, provides a framework for understanding these processes. rsc.org The localization and optimization of transition states at levels of theory like MP2/6-31G(d,p) are standard procedures in such investigations. rsc.org
The study of reaction kinetics and thermodynamics provides quantitative data on reaction rates and equilibrium positions. For thiazole derivatives, reactions are often found to follow second-order kinetics. The rate constants can be determined experimentally and then modeled computationally using Transition State Theory (TST). jcchems.com The Arrhenius equation and Kooij expressions are often used to fit the temperature dependence of the rate constants. rsc.org
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction can also be calculated using computational methods. These parameters help in predicting the spontaneity and feasibility of a reaction under different conditions.
Spectroscopic Property Predictions and Validation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation and to gain deeper mechanistic insights. For thiazole derivatives, techniques like FT-IR, 1H NMR, and 13C NMR are commonly used for structural characterization. nih.gov
DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. For example, in a study on chlorothalonil, a related chlorinated compound, DFT calculations at the 6-31G(d) basis set were used to compute vibrational wavenumbers, which were then compared with experimental NIR FT-Raman and IR spectra. researchgate.net Discrepancies between calculated and experimental spectra can often be explained by factors such as intramolecular charge transfer and the influence of the solvent, providing a more detailed understanding of the molecule's structure and environment.
Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and understand the electronic transitions involved. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules. For this compound, rotation around the single bond connecting the chloromethyl group to the thiazole ring can lead to different conformers. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds. nih.gov
For thiazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antimicrobial and anticancer effects. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
In a typical QSAR study, a dataset of compounds with known biological activities is divided into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive power. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (R²pred) are used to assess the quality of the model. physchemres.org
For example, a 3D-QSAR study on thiazole derivatives as biofilm inhibitors yielded a CoMSIA model with a high predictive capacity (R² = 0.905, R²pred = 0.913). physchemres.org Such models can provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the design of more potent derivatives.
| QSAR Model | R² | q² | R²pred |
| CoMFA | 0.925 | 0.538 | 0.867 |
| CoMSIA | 0.905 | 0.593 | 0.913 |
This data is from a 3D-QSAR study on thiazole derivatives as biofilm inhibitors and illustrates the statistical parameters used to evaluate such models. physchemres.org
Prediction of Molecular Interactions and Binding Affinities
There is no specific information available in the reviewed literature regarding the prediction of molecular interactions or binding affinities for this compound.
Computational techniques like molecular docking are commonly used to predict how a molecule might interact with a biological target, such as a protein receptor. For instance, studies on other thiazole derivatives have successfully used molecular docking to predict binding affinities and interaction modes. These studies often identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, molecular simulation studies on certain thiazole derivatives as potential inhibitors of the LasR protein in Pseudomonas aeruginosa have highlighted the importance of hydrogen bonding and hydrophobic residues in ligand recognition. nih.gov Similarly, docking studies have been employed to understand the binding of thiazole derivatives to targets like tubulin and lanosterol (B1674476) 14α-demethylase. researchgate.netnih.gov
However, without experimental or computational data specific to this compound, any discussion of its molecular interactions or binding affinities would be purely speculative. A typical data table from such a study, which is not available for this compound, would look like this:
Hypothetical Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Not Available | Not Available | Not Available | Not Available |
Rational Design of Derivatives Based on Computational Models
The rational design of derivatives of this compound based on computational models has not been described in the available scientific literature.
The process of rational drug design uses computational models to propose new molecular structures with potentially improved activity, selectivity, or pharmacokinetic properties. mdpi.com This often involves building upon a known molecular scaffold. For the thiazole class of compounds, computational approaches are widely used. For example, Quantitative Structure-Activity Relationship (QSAR) models have been developed for various thiazole-containing series to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. researchgate.net These models help in designing new derivatives with enhanced potency.
Studies on different thiazole-based compounds have shown how computational insights can guide the synthesis of new molecules. For example, the design of novel thiazole derivatives as anti-HIV agents involved using molecular docking to incorporate pharmacophores that could target multiple stages of the viral life cycle. mdpi.com Another study on thiazole derivatives as anticancer agents used molecular docking to predict binding affinity towards the VEGFR-2 receptor, guiding the selection of compounds for synthesis. mdpi.com
Despite these examples within the broader thiazole family, no specific computational models or design strategies have been published for derivatives of this compound. A table illustrating the kind of data derived from a QSAR study, which is not available for this specific compound, is shown below:
Hypothetical QSAR Model Descriptors for Derivative Design
| Molecular Descriptor | Coefficient | Contribution to Activity | Desired Modification |
|---|---|---|---|
| Not Available | Not Available | Not Available | Not Available |
Future Research Directions and Emerging Avenues for 4 Chloro 2 Chloromethyl 1,3 Thiazole
Development of Sustainable and Environmentally Benign Synthetic Pathways
The chemical industry is increasingly shifting towards "green" methodologies to mitigate environmental impact. citedrive.comresearchgate.net Traditional synthesis routes for thiazole (B1198619) derivatives often rely on hazardous reagents and generate significant waste, prompting the exploration of more sustainable alternatives. citedrive.comresearchgate.net Future efforts in the synthesis of 4-chloro-2-(chloromethyl)-1,3-thiazole and related compounds will likely focus on several key green chemistry principles. bepls.combohrium.com
One major focus is the use of renewable starting materials and non-toxic catalysts . citedrive.comresearchgate.net Research into biocatalysts, such as chitosan-derived materials, has shown promise in promoting thiazole synthesis under mild conditions. nih.gov These biocatalysts are often reusable, further enhancing their environmental credentials. nih.gov The development of efficient, recyclable catalysts, such as silica-supported tungstosilisic acid, also presents a viable path towards greener synthesis. mdpi.com
Another critical area is the adoption of alternative energy sources and solvent systems . researchgate.netnih.gov Techniques like microwave irradiation and ultrasound synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. bohrium.commdpi.com The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is also gaining traction as a way to replace hazardous organic solvents. bepls.combohrium.com In some cases, solvent-free reaction conditions have been successfully employed, representing an ideal green chemistry scenario. bepls.com
The principles of atom economy and waste reduction are central to sustainable synthesis. bohrium.com One-pot, multi-component reactions are particularly attractive in this regard, as they streamline synthetic sequences and minimize the need for intermediate purification steps, thereby reducing solvent usage and waste generation. bepls.commdpi.com
The following table summarizes various green chemistry approaches applicable to the synthesis of thiazole derivatives:
| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |
| Biocatalysis | Use of enzymes or whole-cell systems as catalysts. | Mild reaction conditions, high selectivity, reduced waste. |
| Green Catalysts | Development and use of non-toxic, recyclable catalysts. | Reduced environmental impact, cost-effectiveness. mdpi.com |
| Microwave/Ultrasound | Use of alternative energy sources to drive reactions. | Shorter reaction times, increased yields, energy efficiency. researchgate.netmdpi.com |
| Green Solvents | Replacement of hazardous organic solvents with benign alternatives like water or ionic liquids. | Reduced pollution and health hazards. bepls.combohrium.com |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced waste and resource consumption. mdpi.com |
Exploration of Unconventional Reactivity Modes and Catalytic Activation
The reactivity of this compound is largely dictated by the two chloro-substituents. Future research will likely delve into more nuanced and selective activation of these C-Cl bonds, as well as exploring novel cycloaddition and C-H functionalization reactions.
A key area of interest is the selective catalytic activation of C-Cl bonds . While the chloromethyl group is inherently more reactive towards nucleophilic substitution, the development of catalysts that can selectively activate the C4-Cl bond would open up new avenues for derivatization. Transition metal catalysis, which has been extensively used for C-S bond activation, could be adapted for this purpose. acs.org For instance, palladium or nickel catalysts could potentially facilitate cross-coupling reactions at the C4 position, allowing for the introduction of a wide range of substituents.
Furthermore, the exploration of unconventional cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems. For example, [3+2] annulation reactions involving the thiazole ring could provide access to complex polycyclic structures with interesting biological properties. acs.org
The direct C-H functionalization of the thiazole ring represents another exciting frontier. rsc.org While the presence of the chloro substituents deactivates the ring towards electrophilic attack, transition metal-catalyzed C-H activation could enable the direct introduction of new functional groups at the C5 position. This approach would be highly atom-economical and could significantly shorten synthetic routes to complex thiazole derivatives. mdpi.com
Applications in Advanced Chemical Biology: Probe Development and Target Identification
The thiazole scaffold is a common feature in biologically active molecules and FDA-approved drugs. researchgate.netresearchgate.net This makes this compound an attractive starting point for the development of chemical probes to investigate biological processes.
A significant area of future research will be the design and synthesis of activity-based protein profiling (ABPP) probes . nih.gov These probes typically contain a reactive group that covalently modifies a target protein and a reporter tag for detection. The chloromethyl group of this compound could serve as the reactive "warhead," while a fluorescent dye or a biotin (B1667282) tag could be introduced at the C4 position. nih.gov Such probes would be invaluable for identifying the protein targets of thiazole-based drugs and elucidating their mechanisms of action. nih.gov
Another emerging application is in the development of probes for target identification . youtube.com By incorporating this compound into a library of small molecules, researchers can screen for compounds that bind to a specific protein of interest. The reactive chloromethyl group can then be used to covalently label the target protein, facilitating its identification and characterization. youtube.com
The structural versatility of the thiazole ring allows for the creation of diverse libraries of compounds for high-throughput screening. nih.gov This, combined with the reactive nature of the chloromethyl group, makes this compound a powerful tool for drug discovery and chemical biology research.
Integration with Automated Synthesis and High-Throughput Experimentation
The increasing demand for large and diverse compound libraries for drug discovery and materials science has spurred the development of automated synthesis and high-throughput experimentation (HTE) platforms. The properties of this compound make it well-suited for integration into these workflows.
Automated synthesis platforms , such as flow chemistry systems, can enable the rapid and efficient production of a wide range of thiazole derivatives. The ability to precisely control reaction parameters like temperature, pressure, and reaction time in a continuous flow setup can lead to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. nih.gov This is particularly relevant for the nucleophilic substitution reactions of the highly reactive chloromethyl group.
High-throughput experimentation can be employed to rapidly screen a large number of reaction conditions to optimize the synthesis of this compound derivatives. nih.gov This can accelerate the discovery of novel reactions and the identification of optimal catalysts and reaction parameters. The integration of HTE with automated synthesis can create a powerful feedback loop for the rapid development of new synthetic methodologies.
The compatibility of these techniques with DNA-encoded library (DEL) synthesis is another promising avenue. acs.org The reactive nature of this compound could be harnessed in a DNA-compatible fashion to generate vast libraries of thiazole-containing compounds for biological screening. acs.org
Theoretical Predictions of Novel Reactivity and Molecular Properties
Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules. In the context of this compound, theoretical calculations can offer valuable insights into its reactivity and guide the design of new experiments.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule. worldwidejournals.com These calculations can help to rationalize the observed reactivity of the two different C-Cl bonds and predict the sites most susceptible to nucleophilic or electrophilic attack. nih.gov For instance, Molecular Electrostatic Potential (MESP) maps can visualize the electron-rich and electron-deficient regions of the molecule, providing clues about its reactive sites. nih.gov
Computational studies of reaction mechanisms can elucidate the pathways of known reactions and predict the feasibility of new transformations. nih.gov For example, theoretical modeling can be used to investigate the transition states of various reactions, helping to understand the factors that control regioselectivity and stereoselectivity. This knowledge can then be used to design more efficient and selective synthetic methods.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. worldwidejournals.com By building computational models, researchers can predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. rsc.org The prediction of properties like lipophilicity (LogP) can also aid in the design of drug candidates with improved pharmacokinetic profiles. worldwidejournals.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2-(chloromethyl)-1,3-thiazole, and how do reaction conditions influence yield and purity?
- Synthesis Methods :
- Hantzsch Condensation : Reacting thiosemicarbazones with 2-bromo-4’-chloroacetophenone under reflux yields thiazole derivatives. Solvent choice (e.g., ethanol) and acid catalysis (e.g., glacial acetic acid) are critical for cyclization .
- Cyclization of Precursors : Substituted benzaldehydes react with aminotriazoles in ethanol under acidic conditions, followed by solvent evaporation and filtration .
- Optimization Factors :
- Reaction Time : Prolonged reflux (4+ hours) ensures complete cyclization but may risk decomposition .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in halogenated intermediates .
Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?
- 1H/13C NMR : Identifies substituent patterns (e.g., chloromethyl groups at δ 4.5–5.0 ppm) and aromatic protons .
- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~600 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and intermolecular interactions critical for stability .
Q. What safety protocols should be followed when handling this compound due to its hazardous nature?
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Waste Disposal : Halogenated waste must be neutralized before disposal in designated containers .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives across different studies?
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines) for antimicrobial testing to minimize variability .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antibacterial efficacy against Staphylococcus aureus .
- Data Validation : Cross-reference cytotoxicity results (e.g., IC₅₀ values) with multiple cell lines (e.g., MCF7, HeLa) to confirm specificity .
Q. What experimental design considerations are critical when evaluating the reactivity of the chloromethyl group for further functionalization?
- Nucleophilic Substitution : Optimize solvent (e.g., DCM for SN2 reactions) and base (e.g., K₂CO₃) to prevent hydrolysis .
- Temperature Control : Maintain 0–5°C during Grignard reagent addition to avoid side reactions .
- Monitoring Tools : Use TLC or HPLC to track reaction progress and isolate intermediates .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target enzymes (e.g., E. coli DNA gyrase) .
- QSAR Studies : Correlate electronic parameters (e.g., Hammett constants) with antifungal activity to guide synthesis .
Q. What strategies mitigate degradation of this compound under storage or experimental conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
